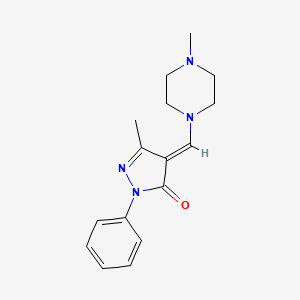
3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one typically involves the condensation of 4-methyl-1-piperazinecarboxaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammation and pain.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1-phenyl-2-pyrazolin-5-one: A related pyrazolone with similar pharmacological properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolone derivative with comparable activities.
Uniqueness
3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one is unique due to the presence of the 4-methyl-1-piperazinylmethylene group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
Propriétés
Numéro CAS |
23746-39-6 |
|---|---|
Formule moléculaire |
C16H20N4O |
Poids moléculaire |
284.36 g/mol |
Nom IUPAC |
(4E)-5-methyl-4-[(4-methylpiperazin-1-yl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H20N4O/c1-13-15(12-19-10-8-18(2)9-11-19)16(21)20(17-13)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3/b15-12+ |
Clé InChI |
KUSGVCTXJLNDIY-NTCAYCPXSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C/N2CCN(CC2)C)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=O)C1=CN2CCN(CC2)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





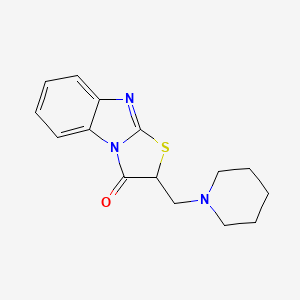


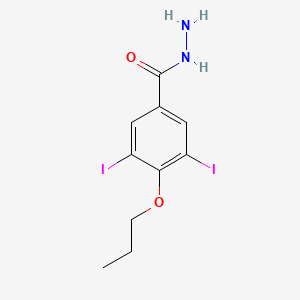
![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
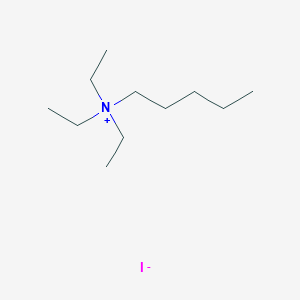
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)
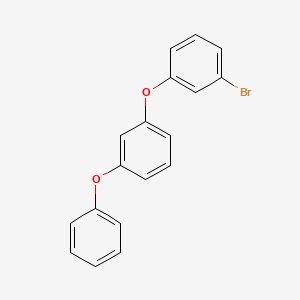
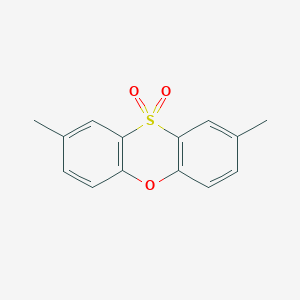
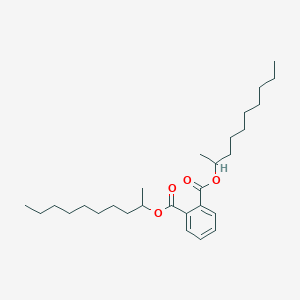
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
